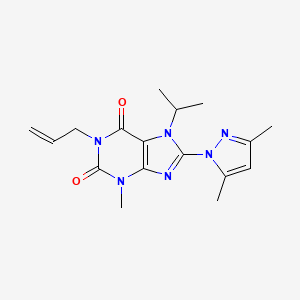

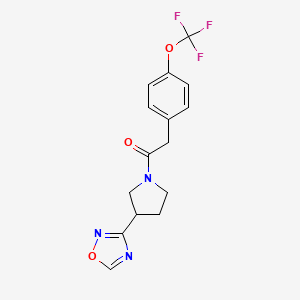

N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-nitrobenzamide" is a bioactive molecule that is structurally related to several compounds studied for their physicochemical properties and biological activities. Although the exact compound is not directly studied in the provided papers, the related compounds offer insights into the potential characteristics and applications of the compound .

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including coupling reactions and isomerization processes. For instance, the synthesis of "Chloro - 4 - Nitrobenzeneazo) - 6 - Isopropy1phenol" involves a coupling reaction of 2-chloro-4-nitroaniline with o-isopropylphenol . Similarly, the synthesis of "N-[(1-Hydroxy-3-phenylpropan-(R,S)-2-yl)carbamothioyl]-3-nitrobenzamide" was achieved, and its structure was confirmed by single-crystal X-ray diffractometry . These methods could potentially be adapted for the synthesis of "this compound."

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction. For example, the crystal structure of "N-[(Z)-1-oxo-1-phenyl-3-phenylprop-2-en-2-yl]-4-nitrobenzamide" was confirmed, providing insights into the regiospecific rearrangement mechanism . The crystal structure of another related compound was also determined, revealing the orientation of carbonyl and thiocarbonyl moieties . These studies suggest that the molecular structure of "this compound" could be elucidated using similar techniques.

Chemical Reactions Analysis

The chemical reactions involving related compounds include isomerization and coupling reactions, which are key in the synthesis of these molecules. The isomerization of N-acyl-2-benzoyl-3-phenylaziridines to corresponding N-[(Z)-1-oxo-1-aryl-3-phenylprop-2-en-2-yl]-4-benzamide is one such reaction . The dissociation constant and color reaction with metallic ions of a synthesized compound were also studied, indicating the potential for chemical reactivity analysis of the compound .

Physical and Chemical Properties Analysis

The physicochemical properties of related compounds have been extensively studied. For example, the saturated vapor pressure, solubility, and distribution coefficients of "N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide" were measured, and the thermodynamic functions of sublimation and transfer were investigated . These properties are crucial for understanding the behavior of the compound in various environments and could be indicative of the properties of "this compound."

Wissenschaftliche Forschungsanwendungen

Quality Control and Anticonvulsant Activity

One study focuses on the development of quality control methods for promising anticonvulsants derived from 1,3,4-thiadiazole, demonstrating significant anticonvulsive activity. Although the specific compound differs, the methodology for quality control, including identification, determination of impurities, and quantitative determination, could be applicable to "N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-nitrobenzamide" for its potential use in medicinal applications (Sych et al., 2018).

Antibacterial Activity and ADME Prediction

Research on sulfonamide derivatives containing a 2-amino-1,3-thiazole fragment, synthesized under solvent-free conditions, evaluated their antibacterial activity against S. aureus and E. coli. This study also includes in silico ADME predictions to determine biological behavior, offering a framework for investigating the antibacterial potential and pharmacokinetic properties of "this compound" (Rafiee Pour et al., 2019).

PET Ligand Development for Imaging

A study on the development of a PET ligand for imaging metabotropic glutamate receptor subtype 1 (mGluR1) could provide insight into the use of thiazole derivatives in diagnostic imaging. The radiosynthesis and preliminary evaluation of a related compound could inform similar applications for "this compound" in neurology and oncology imaging (Yamasaki et al., 2011).

Physico-Chemical Studies and Drug Formulation

A physico-chemical study of a bioactive compound closely related to "this compound" involves measuring its saturated vapor pressure, solubility in various solvents, and distribution coefficients. These properties are crucial for drug formulation and delivery system design (Ol’khovich et al., 2017).

Antiviral Agents Development

Thiazolides, as novel antiviral agents, show promise against hepatitis B virus replication. The synthesis and activity evaluation of a broad range of thiazolides, including their ADME properties, suggests a potential pathway for the development of antiviral treatments using thiazole derivatives (Stachulski et al., 2011).

Wirkmechanismus

Target of Action

Similar compounds with thiazole and sulfonamide groups have been known to exhibit antibacterial activity .

Mode of Action

It’s suggested that similar compounds can interact with their targets to exhibit antibacterial activity .

Biochemical Pathways

Thiazole derivatives have been reported to exhibit a variety of biological activities such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Result of Action

Similar compounds have been shown to display potent antibacterial activity against both gram-negative and gram-positive bacteria .

Eigenschaften

IUPAC Name |

3-nitro-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3S/c1-12(2)13-6-8-14(9-7-13)17-11-26-19(20-17)21-18(23)15-4-3-5-16(10-15)22(24)25/h3-12H,1-2H3,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQAXGPQWBHRIBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2529187.png)

![4'-Butyl-[1,1'-biphenyl]-4-carbothioamide](/img/structure/B2529189.png)

![N-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-2-thiophen-3-ylacetamide](/img/structure/B2529198.png)

![4-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide](/img/structure/B2529199.png)

![1-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2529200.png)

![2-(4-ethoxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2529202.png)

![[(4S)-1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B2529204.png)

![tert-Butyl 8-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B2529205.png)